molecular formula C9H10F3NO B2373695 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol CAS No. 1804129-69-8

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol

Cat. No.: B2373695
CAS No.: 1804129-69-8
M. Wt: 205.18
InChI Key: PUVRUBCEOZTRDR-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol is a chiral compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of phenylpropanolamine, which is known for its use as a sympathomimetic drug for treating nasal congestion and hypotension.

Scientific Research Applications

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis to create enantiomerically pure compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating conditions like nasal congestion and hypotension due to its sympathomimetic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate starting materials, such as 3,3,3-trifluoroacetophenone.

    Reduction: The ketone group of 3,3,3-trifluoroacetophenone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol involves its interaction with molecular targets such as adrenergic receptors. As a sympathomimetic compound, it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to the activation of adrenergic receptors, resulting in vasoconstriction and increased blood pressure, which helps alleviate nasal congestion and hypotension.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A sympathomimetic drug used for similar therapeutic purposes.

    2-Amino-3-phenylpropan-1-ol: A structurally similar compound with different pharmacological properties.

    2-Amino-3,3,3-trifluoropropan-1-ol: Another trifluorinated compound with distinct chemical behavior.

Uniqueness

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and industrial applications.

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7/h1-5,14H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVRUBCEOZTRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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